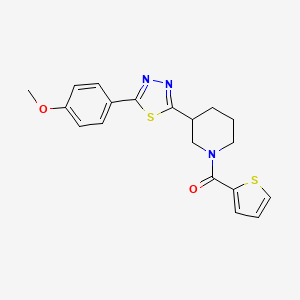

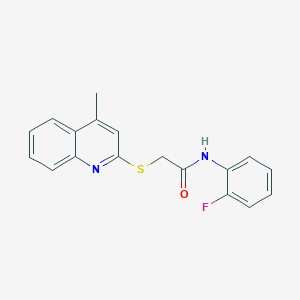

(3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Estrogen Receptor Modulation

Compounds related to (3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone have been explored for their role as selective estrogen receptor modulators (SERMs). These compounds, like raloxifene, show promise due to their estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in breast and uterus tissues. This makes them potential candidates for treating conditions like osteoporosis and breast cancer (Palkowitz et al., 1997).

2. Anticancer Activity

Research has shown that derivatives of this compound exhibit inhibitory effects on various cancer cell lines, including leukemia, lung cancer, and renal cancer. This indicates a potential for these compounds to be developed into new anticancer drugs (Bhole & Bhusari, 2011).

3. Antimicrobial Activity

Some derivatives of this compound have shown significant antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. This suggests a potential application in developing new antimicrobial agents (Murthy & Shashikanth, 2012).

4. Enzyme Inhibitory Activity

These compounds have also been studied for their enzyme inhibitory activities. Specific derivatives have been identified as potent inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which could make them relevant in the treatment of diseases like Alzheimer's (Cetin et al., 2021).

5. Fluorescent Colorimetric Detection

A phenyl thiadiazole-based derivative of this compound has been utilized as a fluorescent colorimetric sensor for the detection of Al3+ ions. This application is significant in environmental monitoring and analytical chemistry (Manna et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Compounds containing a thiadiazole ring have been found to inhibit tyrosinase, an enzyme involved in melanin production . This could potentially lead to skin lightening effects, which could be harmful if not properly controlled.

Propiedades

IUPAC Name |

[3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S2/c1-24-15-8-6-13(7-9-15)17-20-21-18(26-17)14-4-2-10-22(12-14)19(23)16-5-3-11-25-16/h3,5-9,11,14H,2,4,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCHDMSFPQSERJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(S2)C3CCCN(C3)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2960835.png)

![2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2960841.png)

![5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2960843.png)

![4-[(Z)-[1-(4-methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid](/img/structure/B2960847.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]cyclobutanecarboxamide](/img/structure/B2960850.png)

![N-(3-(dimethylamino)propyl)-4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2960852.png)

![tert-butyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2960854.png)

![4-(2-Methoxyphenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2960856.png)